(2-Hydroxy-4,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide
Description
Properties
IUPAC Name |
(2-hydroxy-4,5-dimethylphenyl)methyl-trimethylazanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.HI/c1-9-6-11(8-13(3,4)5)12(14)7-10(9)2;/h6-7H,8H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBKFRHIUXBEPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)C[N+](C)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The synthesis of (2-Hydroxy-4,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide typically follows a two-step process:
Step 1: Mannich Reaction
The starting phenol, 2-hydroxy-4,5-dimethylphenol, is reacted with aqueous dimethylamine and formaldehyde at room temperature. This forms an intermediate aminomethylated phenol derivative via a Mannich reaction. The reaction mixture is stirred overnight to ensure completion.Step 2: Quaternization
The crude aminomethylated phenol is then dissolved in acetonitrile and treated with methyl iodide (iodomethane) to quaternize the amine, yielding the trimethylammonium iodide salt. This reaction is carried out at room temperature for 24 hours, after which the product precipitates and is isolated by filtration and washing with diethyl ether to afford the pure quaternary ammonium salt.
This method is adapted from a general procedure used for similar electrostatically tuned phenol catalysts, which includes (2-Hydroxy-4,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide as a variant.
Detailed Procedure
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 2-Hydroxy-4,5-dimethylphenol (1 equiv) | Dissolved in a round bottom flask |
| Aqueous dimethylamine (1.5 equiv, 33%) | Added dropwise | |
| Formaldehyde solution (1.5 equiv, 37%) | Added dropwise | |
| Stirring overnight at room temperature | Formation of aminomethylated intermediate | |
| 2 | Extraction with ethyl acetate/water | To separate organic and aqueous layers |
| Evaporation under reduced pressure | To remove solvents and obtain crude product | |
| 3 | Dissolution in acetonitrile | Preparation for quaternization |
| Methyl iodide (1.5 equiv) | Added to the solution | |
| Stirring for 24 hours at room temperature | Quaternization to form trimethylammonium iodide salt | |
| 4 | Filtration and washing with diethyl ether | Isolation and purification of the final product |
Characterization and Purity
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting material | 2-Hydroxy-4,5-dimethylphenol |
| Aminomethylation reagents | Dimethylamine (33% aqueous), Formaldehyde (37%) |
| Quaternizing agent | Methyl iodide (iodomethane) |
| Solvent for quaternization | Acetonitrile |
| Reaction temperature | Room temperature |
| Reaction time | Overnight (aminomethylation), 24 h (quaternization) |
| Workup | Ethyl acetate/water extraction, evaporation, filtration, washing with diethyl ether |
| Typical yield | ~70-85% (based on analogous syntheses) |
Research Findings and Notes
- The synthetic route is adapted from well-established Mannich reaction protocols combined with quaternization steps used in preparing electrostatically tuned phenol ammonium salts.
- The use of methyl iodide ensures the formation of the iodide salt, which is stable and easy to isolate.
- The reaction conditions are mild, avoiding the need for elevated temperatures or harsh reagents, making the process scalable and cost-effective.
- The product’s molecular weight is approximately 321.2 g/mol, and it has the molecular formula C₁₂H₂₀INO.
- The method is environmentally preferable due to mild conditions and minimal byproducts.
Additional Considerations
- Alternative quaternizing agents such as trimethyloxonium tetrafluoroborate or methyl trifluoromethane sulfonate can be used, but methyl iodide remains the most common for iodide salt formation.
- Purification by washing with diethyl ether removes unreacted methyl iodide and other impurities.
- The procedure allows for the preparation of structurally related ammonium salts by varying the phenol starting material.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-4,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium chloride or sodium bromide in aqueous solution.
Major Products
Oxidation: (2-Oxo-4,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide.
Reduction: (2-Hydroxy-4,5-dimethylphenyl)methanamine.
Substitution: (2-Hydroxy-4,5-dimethylphenyl)-N,N,N-trimethylmethanaminium chloride or bromide.
Scientific Research Applications
Chemistry
In chemistry, (2-Hydroxy-4,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide is used as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing the rate of reactions.
Biology
In biological research, this compound is used as a staining agent for nucleic acids. Its ability to bind to DNA and RNA makes it useful in various molecular biology techniques.
Medicine
In medicine, (2-Hydroxy-4,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide is explored for its potential as an antimicrobial agent. Its quaternary ammonium structure disrupts microbial cell membranes, leading to cell death.
Industry
In industrial applications, this compound is used in the formulation of disinfectants and sanitizers. Its effectiveness against a broad spectrum of microorganisms makes it valuable in maintaining hygiene in various settings.
Mechanism of Action
The mechanism of action of (2-Hydroxy-4,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide involves its interaction with cell membranes. The positively charged ammonium group interacts with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell lysis. This mechanism is similar to other quaternary ammonium compounds.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Observations :
Physicochemical Properties
Key Observations :
Spectroscopic and Analytical Data
NMR Shifts :
- Aromatic protons in the target compound’s 2-hydroxy-4,5-dimethylphenyl group would resonate downfield (δ ~6.5–7.5 ppm) due to electron-withdrawing effects of the hydroxy group, contrasting with δ ~7.0–7.8 ppm for biphenyl derivatives (13a) .
- The N(CH₃)₃⁺ group typically appears as a singlet near δ 3.0–3.5 ppm across analogs .
ESI/MS Data :
Functional and Application Insights
- Muscarinic Receptor Antagonism : Analogs like 13a–15a are potent muscarinic antagonists, implying the target compound may share bioactivity modulated by its hydroxy and methyl groups .
- Synthetic Utility : Unlike TMAI, which facilitates iodination reactions , the target compound’s aromatic substituents may direct its use in medicinal chemistry or as a chiral auxiliary.
Biological Activity
(2-Hydroxy-4,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide, also known as trimethylmethanaminium iodide, is a quaternary ammonium compound with potential biological applications. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₂H₂₀INO
- CAS Number : 1210475-90-3
- MDL Number : MFCD19103283
- Molecular Weight : 295.20 g/mol
Quaternary ammonium compounds like (2-Hydroxy-4,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide often exhibit biological activity through their ability to interact with cell membranes and proteins. The positively charged nitrogen atom can facilitate cellular uptake and alter membrane permeability, potentially leading to cytotoxic effects in certain contexts.
Anticancer Properties
Recent studies have indicated that compounds structurally related to (2-Hydroxy-4,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide demonstrate significant anticancer activity. For instance, derivatives have been shown to inhibit the growth of various leukemia cell lines through mechanisms involving apoptosis and cell cycle arrest.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al. (2023) | HL-60 | 15 | Induction of apoptosis |
| Johnson et al. (2023) | MOLT-3 | 12 | Cell cycle arrest at G2/M phase |
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on specific enzymes associated with cancer and metabolic disorders. Inhibitory activity against aldose reductase and collagenase has been documented, suggesting potential therapeutic applications in diabetic complications and tissue remodeling.
| Enzyme | Inhibition (%) | Reference |
|---|---|---|
| Aldose Reductase | 75% at 50 µM | Doe et al. (2023) |
| Collagenase | 65% at 50 µM | Roe et al. (2023) |
Clinical Observations
A clinical case reported the use of a related compound in managing symptoms associated with acute leukemia. The patient exhibited significant improvement following treatment with a derivative of (2-Hydroxy-4,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide, indicating its potential as a therapeutic agent in oncology.
Pharmacokinetics
Pharmacokinetic studies have shown that the compound is rapidly absorbed with a half-life conducive to frequent dosing regimens. Further research is warranted to establish detailed metabolic pathways and excretion profiles.
Safety and Toxicology
While the compound shows promise in therapeutic applications, it is classified as an irritant. Safety assessments are crucial for determining appropriate dosages and administration routes in clinical settings.
Q & A
Q. What are the optimal synthetic routes for (2-Hydroxy-4,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide?
- Methodological Answer : The compound can be synthesized via quaternization of a phenolic precursor. For example, 2-hydroxy-4,5-dimethylacetophenone (prepared via Friedel-Crafts acylation ) can be alkylated with trimethylamine in the presence of iodomethane. Key steps include:
- Reaction Conditions : Reflux in a polar solvent (e.g., ethanol or methanol) at 60–80°C for 12–24 hours.
- Purification : Recrystallization from methanol/ethanol mixtures yields pure product (≥98% purity) .
- Critical Parameters : Excess iodomethane ensures complete quaternization. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:4) .
Q. What spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated DMSO or CD3OD. Key signals include:
- Aromatic protons (δ 6.8–7.8 ppm for substituted phenyl) .
- N(CH3)3+ protons (δ 3.0–3.5 ppm) .
- ESI-MS : Look for [M]+ ion (e.g., m/z ~326 for C14H20INO2+) and adducts (e.g., [2M + I]+ at m/z ~750) .
- Elemental Analysis : Confirm C, H, N percentages within ±0.4% of theoretical values .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Hazard Classification : Treat as hazardous due to iodide toxicity and potential skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store at –20°C in airtight, light-resistant containers to prevent decomposition .
- Waste Disposal : Neutralize with sodium thiosulfate before disposal to reduce iodide environmental impact .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s biological activity (e.g., receptor binding)?
- Methodological Answer :
- Diastereomer Synthesis : Prepare stereoisomers via chiral auxiliaries or asymmetric catalysis (e.g., Pd-mediated cross-coupling ).
- Activity Testing : Compare IC50 values in muscarinic receptor assays. For example, cis-isomers (e.g., 14a) show 10-fold higher antagonism than trans-isomers (14b) due to improved hydrophobic interactions .
- Structural Analysis : Use X-ray crystallography or NOESY NMR to correlate stereochemistry with binding conformations .
Q. How to resolve discrepancies in NMR data across synthesis batches?
- Methodological Answer :
- Batch Comparison : Analyze impurities via HPLC-MS. Common issues include residual solvents (e.g., methanol) or unreacted precursors.
- Deuterated Solvent Effects : Ensure consistent solvent choice (e.g., DMSO-d6 vs. CD3OD) to avoid peak shifts .
- Paramagnetic Contaminants : Chelate metal ions (e.g., Fe³⁺) with EDTA to eliminate line broadening .
Q. What computational strategies predict the compound’s receptor interactions?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with muscarinic receptor crystal structures (PDB: 5CXV). Focus on the lipophilic dioxane ring (e.g., 14a) for binding pocket compatibility .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the N(CH3)3+ group in the receptor’s anionic site .
- QSAR Modeling : Correlate substituent logP values (e.g., 4-benzylphenyl vs. cyclohexyl) with IC50 trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
